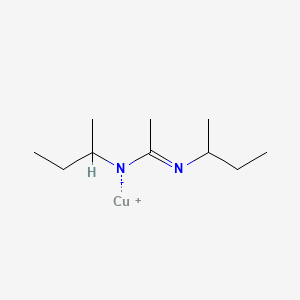
chloroplatinum(1+);4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(SP-4-2)-Chloro[4’-(4-methylphenyl)-2,2’:6’,2’‘-terpyridine-kappan1,kappan1’,kappan1’']-platinum(1+) chloride is a complex platinum compound. It is characterized by the presence of a platinum ion coordinated with a terpyridine ligand substituted with a 4-methylphenyl group and a chloride ion. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-2)-Chloro[4’-(4-methylphenyl)-2,2’:6’,2’‘-terpyridine-kappan1,kappan1’,kappan1’']-platinum(1+) chloride typically involves the coordination of platinum with the terpyridine ligand. The process generally starts with the preparation of the terpyridine ligand, followed by its reaction with a platinum precursor, such as potassium tetrachloroplatinate(II) or platinum(II) chloride. The reaction is usually carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, ensuring precise control over reaction conditions to maintain product purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(SP-4-2)-Chloro[4’-(4-methylphenyl)-2,2’:6’,2’‘-terpyridine-kappan1,kappan1’,kappan1’']-platinum(1+) chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, altering its oxidation state and coordination environment.
Common Reagents and Conditions
Common reagents used in these reactions include phosphines, amines, and halides. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, often under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-coordinated platinum complexes, while oxidation reactions can produce higher oxidation state platinum species .
Wissenschaftliche Forschungsanwendungen
(SP-4-2)-Chloro[4’-(4-methylphenyl)-2,2’:6’,2’‘-terpyridine-kappan1,kappan1’,kappan1’']-platinum(1+) chloride has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the electronic properties of platinum complexes.
Biology and Medicine: Research is ongoing into its potential use as an anticancer agent, leveraging the cytotoxic properties of platinum compounds.
Industry: It may be used in the development of advanced materials, such as catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of (SP-4-2)-Chloro[4’-(4-methylphenyl)-2,2’:6’,2’‘-terpyridine-kappan1,kappan1’,kappan1’']-platinum(1+) chloride involves its interaction with biological molecules. In the context of anticancer research, it is believed to bind to DNA, causing cross-linking and disrupting the replication process, ultimately leading to cell death. The specific molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(SP-4-2)-[4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine-kappan1,kappan1’]dibromo-nickel: This compound features a nickel center coordinated with a bipyridine ligand and bromide ions.
(R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol: A triazole-based compound with a similar aromatic substitution pattern.
Uniqueness
(SP-4-2)-Chloro[4’-(4-methylphenyl)-2,2’:6’,2’‘-terpyridine-kappan1,kappan1’,kappan1’']-platinum(1+) chloride is unique due to its platinum center and the specific terpyridine ligand coordination. This combination imparts distinct electronic properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
chloroplatinum(1+);4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3.2ClH.Pt/c1-16-8-10-17(11-9-16)18-14-21(19-6-2-4-12-23-19)25-22(15-18)20-7-3-5-13-24-20;;;/h2-15H,1H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAUJHRZLKCPPX-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4.[Cl-].Cl[Pt+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3Pt |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-1-phenyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8251304.png)



![5,6-Difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B8251327.png)


![disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+);tetrahydrate](/img/structure/B8251342.png)

![copper;acetic acid;(2R)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate](/img/structure/B8251353.png)
![(1R,9S)-4-[2,4,6-tri(propan-2-yl)phenyl]-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B8251366.png)
![3-Methyl-1,3-dihydropyrrolo[3,2-b]pyridin-2-one](/img/structure/B8251387.png)

